molecular formula C19H14BrNO3 B2665398 N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide CAS No. 478067-12-8

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide

Cat. No.: B2665398
CAS No.: 478067-12-8
M. Wt: 384.229
InChI Key: SHXFJVLGULJDBL-UHFFFAOYSA-N
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Description

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, a methyl group, and an oxopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 4-bromobenzaldehyde with acetylacetone to form the 4-bromophenyl-4-methyl-2-oxopyran intermediate. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the oxopyran ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Shares the bromophenyl group but has a thiazole ring instead of an oxopyran ring.

    4-(4-bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group but different core structure.

Uniqueness

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide is unique due to its combination of a bromophenyl group, a methyl group, and an oxopyran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c1-12-11-16(13-7-9-15(20)10-8-13)24-19(23)17(12)21-18(22)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXFJVLGULJDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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